molecular formula C10H20ClNO2 B1438371 Tert-butyl piperidine-4-carboxylate hydrochloride CAS No. 892493-65-1

Tert-butyl piperidine-4-carboxylate hydrochloride

Cat. No. B1438371
M. Wt: 221.72 g/mol
InChI Key: VLFRGIAACOBTLR-UHFFFAOYSA-N
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Description

“Tert-butyl piperidine-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C10H20ClNO2 . It is related to the class of compounds known as 4-aryl piperidines, which are useful as semi-flexible linkers in PROTAC (Proteolysis Targeting Chimera) development for targeted protein degradation .


Molecular Structure Analysis

The molecular structure of “Tert-butyl piperidine-4-carboxylate hydrochloride” can be represented by the InChI code: 1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H . The Canonical SMILES representation is CC(C)(C)OC(=O)C1CCNCC1.Cl .


Physical And Chemical Properties Analysis

The molecular weight of “Tert-butyl piperidine-4-carboxylate hydrochloride” is 221.72 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The compound is a white to yellow solid and should be stored in a refrigerator .

Scientific Research Applications

Synthesis Processes

  • Synthesis from Piperidin-4-one Hydrochloride : Zhang Guan-you (2010) demonstrated a process to synthesize tert-butyl-4-hydroxy pi-peridine-l-carboxylate from piperidin-4-one hydrochloride, achieving a yield of 65%. This method involved reduction and N-carbonylation steps (Zhang, 2010).

  • Role as an Intermediate in Biologically Active Compounds : A study by Kong et al. (2016) highlighted its role as an intermediate in the synthesis of biologically active compounds like crizotinib. This process used tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material (Kong et al., 2016).

  • Key Intermediate in Vandetanib Synthesis : Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib, a drug used for treating medullary thyroid cancer. This synthesis involved acylation, sulfonation, and substitution steps (Wang et al., 2015).

  • Stereoselective Synthesis for Fused Bicyclic Systems : Moskalenko and Boev (2014) detailed the stereoselective synthesis of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles, starting from tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone (Moskalenko & Boev, 2014).

Molecular Structure and Properties

  • X-Ray Studies of Derivatives : Didierjean et al. (2004) conducted X-ray studies on tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives, revealing details about their molecular packing and hydrogen bonding patterns (Didierjean et al., 2004).

  • Synthesis of Anticancer Drug Intermediates : Zhang et al. (2018) synthesized tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs, showcasing its potential in drug development (Zhang et al., 2018).

Applications in Chemistry and Drug Synthesis

  • Role in Triple Reuptake Inhibitor Synthesis : Yamashita et al. (2015) explored the synthesis of (S)-4-(1-(3,4-dichlorophenyl)-2-methoxyethyl)piperidine monohydrochloride, a novel triple reuptake inhibitor, using tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate as a key intermediate (Yamashita et al., 2015).

  • Synthesis of Enantiopure Derivatives : Marin et al. (2004) synthesized enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor, demonstrating its versatility in stereochemically complex syntheses (Marin et al., 2004).

Safety And Hazards

The compound is classified as having acute toxicity (oral), being an eye irritant, a skin irritant, and a skin sensitizer . It also poses hazards to the aquatic environment . Safety precautions include avoiding release to the environment and wearing protective gloves/eye protection/face protection .

Future Directions

The compound, being a 4-aryl piperidine, is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests potential applications in the development of new drugs and therapies, particularly those involving targeted protein degradation.

properties

IUPAC Name

tert-butyl piperidine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-10(2,3)13-9(12)8-4-6-11-7-5-8;/h8,11H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFRGIAACOBTLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655072
Record name tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl piperidine-4-carboxylate hydrochloride

CAS RN

892493-65-1
Record name tert-Butyl piperidine-4-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-4-carboxylic acid tert-butyl ester hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AD Takwale, SH Jo, YU Jeon, HS Kim, CH Shin… - European Journal of …, 2020 - Elsevier
… Substitution reaction with tert-butyl piperidine-4-carboxylate hydrochloride in the presence of DIPEA in DMF furnished intermediate 37, which was converted to carboxylic acid 38 by …
Number of citations: 45 www.sciencedirect.com
RT Lewis, CM Bode, DM Choquette… - Journal of medicinal …, 2012 - ACS Publications
… 33 (20 mg, 24.3% yield) was prepared according to the procedures in 32, substituting tert-butyl piperidine-4-carboxylate hydrochloride (0.229 g, 1.38 mmol) for tert-butyl piperidine-2-…
Number of citations: 44 pubs.acs.org
R Stevens, E Bendito-Moll, DJ Battersby… - Journal of Medicinal …, 2023 - ACS Publications
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell’s natural proteasomal degradation mechanisms to degrade undesired proteins. A …
Number of citations: 5 pubs.acs.org

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